2-Mercaptopyrimidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Palladium-Catalyzed Kinetic Resolutions:

- 2-Mercaptopyrimidine has been studied for its ability to participate in palladium-catalyzed kinetic resolutions []. This technique aims to separate racemic mixtures (mixtures containing equal amounts of two mirror-image molecules) of certain organic compounds into their enantiomerically pure forms (single mirror-image molecules).

- The research suggests that 2-mercaptopyrimidine can act as a nucleophile (electron-donating species) in this process, reacting with one enantiomer of a racemic mixture faster than the other, ultimately leading to the separation of the desired enantiomer [].

Photodegradation Studies:

- Another area of research involving 2-mercaptopyrimidine focuses on its photodegradation (breakdown by light) in aqueous solutions. Studies have investigated the use of zinc oxide as a photocatalyst to accelerate the breakdown of 2-mercaptopyrimidine in aerated water [].

- Understanding the photodegradation behavior of 2-mercaptopyrimidine can be valuable in various contexts, such as environmental studies related to the fate of pollutants in water bodies.

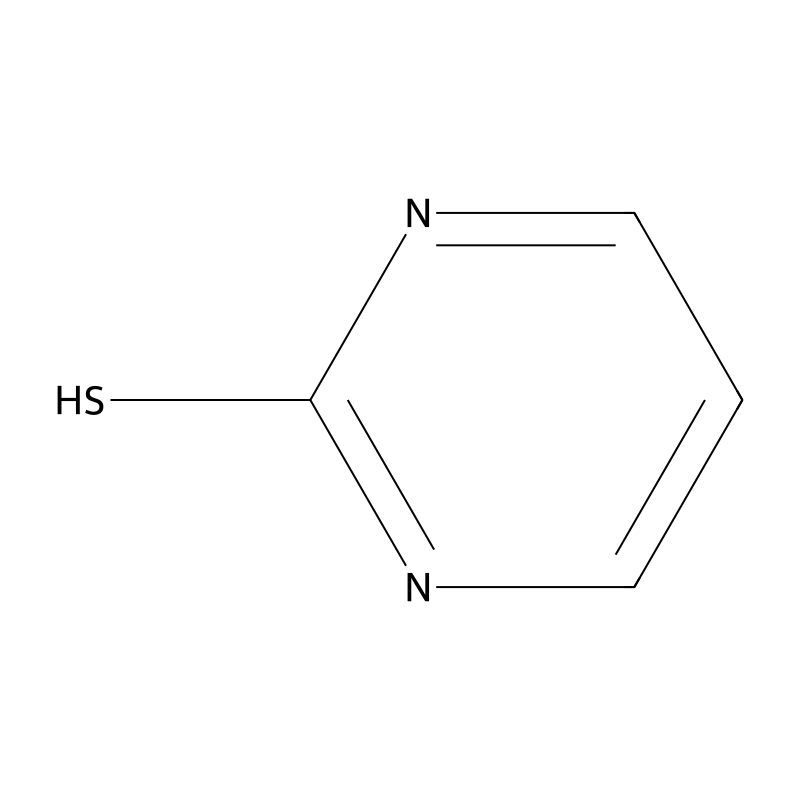

2-Mercaptopyrimidine is a heterocyclic compound characterized by a pyrimidine ring substituted at the second position with a sulfanyl group. Its chemical formula is C₄H₄N₂S, and it is also known as pyrimidine-2-thiol. This compound exhibits distinct properties due to the presence of the thiol functional group, which contributes to its reactivity and biological activity. 2-Mercaptopyrimidine has been studied for its potential applications in various fields, including materials science and biochemistry, particularly as a corrosion inhibitor and in coordination chemistry with transition metals .

- Nucleophilic substitution: The sulfur atom can act as a nucleophile, allowing 2-mercaptopyrimidine to react with electrophiles, such as haloalkanes. This reaction can lead to the formation of thioether derivatives .

- Coordination chemistry: 2-Mercaptopyrimidine can coordinate with transition metals, forming complexes that are of interest in catalysis and materials science .

- Tautomerism: The compound exists in equilibrium between thiol and thione forms, influencing its reactivity and stability under different conditions .

Research indicates that 2-Mercaptopyrimidine possesses biological activity that may be beneficial in various applications:

- Corrosion inhibition: Studies have shown that 2-mercaptopyrimidine is an effective inhibitor for metal corrosion, achieving high inhibition efficiency at low concentrations .

- Antimicrobial properties: Some derivatives of 2-mercaptopyrimidine exhibit antimicrobial activity, suggesting potential applications in pharmaceuticals .

- Allergenic potential: It has been noted as an allergen, which may limit its use in certain consumer products .

Several methods exist for synthesizing 2-mercaptopyrimidine:

- From pyrimidine derivatives: A common synthesis method involves the reaction of pyrimidine with hydrogen sulfide or thiourea under acidic conditions.

- Organic syntheses procedures: Specific protocols detail the use of concentrated sulfuric acid to yield 2-mercaptopyrimidine bisulfate, which can be converted into the free thiol form .

- Reactions with haloalkanes: The nucleophilic nature of the thiol group allows for the synthesis of various derivatives through reactions with haloalkanes .

2-Mercaptopyrimidine finds utility across multiple domains:

- Corrosion inhibitors: Its effectiveness in preventing metal corrosion makes it valuable in industrial applications .

- Pharmaceuticals: Its biological activities suggest potential roles in drug development, particularly for antimicrobial agents.

- Coordination chemistry: The ability to form complexes with transition metals opens avenues for research in catalysis and materials science .

Interaction studies involving 2-mercaptopyrimidine focus on its behavior with various substrates:

- Metal complexes: Investigations into how 2-mercaptopyrimidine coordinates with different transition metals reveal insights into its potential catalytic properties .

- Biological interactions: Studies examining its interaction with biological systems highlight both therapeutic potentials and allergenic risks associated with its use .

Several compounds share structural similarities with 2-mercaptopyrimidine. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Thiouracil | Pyrimidine ring + thiol | Antiviral properties; used in cancer treatment |

| 4,6-Dimethyl-2-mercaptopyrimidine | Methylated pyrimidine + thiol | Exhibits tautomeric behavior; potential drug candidate |

| 2-Aminothiazole | Thiazole ring + amine | Known for antifungal activity; different heterocycle |

Uniqueness of 2-Mercaptopyrimidine

What sets 2-mercaptopyrimidine apart from these similar compounds is its specific role as a corrosion inhibitor and its unique coordination chemistry. While other compounds may exhibit biological activity or serve different functions, the combination of properties found in 2-mercaptopyrimidine makes it particularly valuable in both industrial and research applications.

2-Mercaptopyrimidine (CAS: 1450-85-7) is characterized by a six-membered heterocyclic pyrimidine ring containing two nitrogen atoms, with a thiol (-SH) functional group at position 2. The molecular formula is C₄H₄N₂S with a molecular weight of 112.15 g/mol.

Basic Identification and Structural Data

| Parameter | Value |

|---|---|

| Chemical Formula | C₄H₄N₂S |

| Molecular Weight | 112.15 g/mol |

| CAS Registry Number | 1450-85-7 |

| IUPAC Standard InChIKey | HBCQSNAFLVXVAY-UHFFFAOYSA-N |

| Other Names | 2-Thiopyrimidine; 2(1H)-Pyrimidinethione; 2-Pyrimidinethione; pyrimidine-2-thiol |

The compound exists in tautomeric forms, oscillating between the thiol form (with an -SH group) and the thione form (with a C=S bond). This tautomerism contributes to its chemical versatility and reactivity patterns.

Physical Properties

2-Mercaptopyrimidine typically appears as a yellow to amber powder or crystalline solid at room temperature. It possesses several notable physical characteristics that influence its handling and applications.

| Property | Value |

|---|---|

| Physical State | Solid/powder at room temperature |

| Color | Yellow to amber powder |

| Melting Point | 230°C (decomposition) |

| Boiling Point | 191.3±23.0°C (Predicted) |

| Density | 1.273 (estimate) |

| Refractive Index | 1.5500 (estimate) |

| pKa | 7.11±0.10 (Predicted) |

| LogP | 0.981 (estimated) |

| Odor | Penetrating sharp green onion-like at 0.10% in propylene glycol |

The compound is generally stable under ambient conditions but may require storage in a cool, dark place for optimal preservation. Its recommended storage temperature is room temperature, preferably under inert atmosphere to prevent oxidation of the thiol group.

XLogP3

LogP

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

1450-85-7